Cas no 1709-39-3 (N,N-Diethyl 4-Aminobenzenesulfonamide)

N,N-Diethyl 4-Aminobenzenesulfonamide is a sulfonamide derivative characterized by its diethylamino substitution on the sulfonamide nitrogen. This compound is of interest in organic synthesis and pharmaceutical research due to its role as an intermediate in the preparation of biologically active molecules. Its structure features a sulfonamide group, which contributes to its potential applications in medicinal chemistry, particularly in the development of antimicrobial or anti-inflammatory agents. The diethyl substitution enhances lipophilicity, potentially improving membrane permeability. The compound is typically handled under standard laboratory conditions, and its purity is critical for reproducible results in synthetic applications. Proper storage and handling are recommended to maintain stability.
N,N-Diethyl 4-Aminobenzenesulfonamide structure
1709-39-3 structure
商品名:N,N-Diethyl 4-Aminobenzenesulfonamide
CAS番号:1709-39-3
MF:C10H16N2O2S
メガワット:228.31124
MDL:MFCD01055489
CID:174376
PubChem ID:95067

N,N-Diethyl 4-Aminobenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • 4-Amino-N,N-diethylbenzenesulfonamide
    • 4-Amino-N,N-diethyl-benzenesulfonamide
    • Benzenesulfonamide,4-amino-N,N-diethyl-
    • N,N-Diethyl 4-aMinobenzenesulfonaMide
    • IFLAB-BB F1591-0633
    • TIMTEC-BB SBB000688
    • N1-Diethylsulfanilamide
    • N'-Diethylsulfanilamide
    • N1-DIETHYLSULPHANILAMIDE
    • N^l,n^l-diethylsulfanilamide
    • n(sup1),n(sup1)-diethylsulfanilamide
    • 020
    • AKOS BBB
    • SCHEMBL3314209
    • NSC-15769
    • HMS2738F21
    • DTXSID70168964
    • Nl,nl-diethylsulfanilamide
    • MLS000715290
    • BDBM625942
    • CBMicro_042090
    • EU-0066586
    • CS-0206213
    • CCG-202906
    • NSC15769
    • LTFVELCIFWEGGA-UHFFFAOYSA-N
    • BIM-0042068.P001
    • EN300-02198
    • CHEMBL1607853
    • FT-0677180
    • 4-(N,N-diethylaminosulfonyl)aniline
    • BRN 2215698
    • Benzenesulfonamide, 4-amino-N,N-diethyl-
    • Oprea1_675321
    • Oprea1_689199
    • SMR000275269
    • Cambridge id 6046573
    • NCGC00245324-01
    • MFCD01055489
    • YT38BKB2T3
    • N(sup 1),N(sup 1)-Diethylsulfanilamide
    • Z56792390
    • A881974
    • 4-amino-n,n-diethylbenzene-1-sulfonamide
    • NSC 15769
    • AKOS000115556
    • Sulfanilamide, N(sup 1),N(sup 1)-diethyl-
    • CCRIS 6815
    • BB 0220374
    • 1709-39-3
    • FS-4397
    • 3-14-00-01925 (Beilstein Handbook Reference)
    • AB08001
    • AKOS BBB/020
    • AKOS BBS-00000287
    • OTAVA-BB BB7210740770
    • ALBB-000057
    • DB-094701
    • STK074837
    • N,N-Diethyl 4-Aminobenzenesulfonamide
    • MDL: MFCD01055489
    • インチ: InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3
    • InChIKey: LTFVELCIFWEGGA-UHFFFAOYSA-N
    • ほほえんだ: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N

計算された属性

  • せいみつぶんしりょう: 228.09300
  • どういたいしつりょう: 228.093
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 1.199
  • ふってん: 375.9 °C at 760 mmHg
  • フラッシュポイント: 181.1 °C
  • 屈折率: 1.56
  • PSA: 71.78000
  • LogP: 2.96130

N,N-Diethyl 4-Aminobenzenesulfonamide セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

N,N-Diethyl 4-Aminobenzenesulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N,N-Diethyl 4-Aminobenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D442165-500mg
N,N-Diethyl 4-Aminobenzenesulfonamide
1709-39-3
500mg
$87.00 2023-05-18
Cooke Chemical
BD9094847-25g
4-Amino-N,N-diethylbenzenesulfonamide
1709-39-3 98%
25g
RMB 1140.00 2025-02-20
OTAVAchemicals
7210740770-250MG
4-amino-N,N-diethylbenzene-1-sulfonamide
1709-39-3 95%
250MG
$173 2023-07-08
OTAVAchemicals
7210740770-50MG
4-amino-N,N-diethylbenzene-1-sulfonamide
1709-39-3 95%
50MG
$58 2023-07-08
1PlusChem
1P00AQ7C-25g
4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE
1709-39-3 98%
25g
$183.00 2025-02-25
abcr
AB309114-1g
N,N-Diethyl 4-aminobenzenesulfonamide, 98%; .
1709-39-3 98%
1g
€74.30 2025-02-19
abcr
AB309114-5g
N,N-Diethyl 4-aminobenzenesulfonamide, 98%; .
1709-39-3 98%
5g
€178.00 2025-02-19
Aaron
AR00AQFO-2.5g
4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE
1709-39-3 95%
2.5g
$67.00 2025-01-23
A2B Chem LLC
AE99720-25g
N,N-Diethyl 4-aminobenzenesulfonamide
1709-39-3 98%
25g
$176.00 2024-04-20
Aaron
AR00AQFO-5g
4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE
1709-39-3 95%
5g
$100.00 2023-12-15

N,N-Diethyl 4-Aminobenzenesulfonamide 合成方法

N,N-Diethyl 4-Aminobenzenesulfonamide 関連文献

N,N-Diethyl 4-Aminobenzenesulfonamideに関する追加情報

N,N-Diethyl 4-Aminobenzenesulfonamide (CAS 1709-39-3): Properties, Applications, and Market Insights

N,N-Diethyl 4-Aminobenzenesulfonamide (CAS 1709-39-3) is a specialized organic compound with significant importance in various industrial and research applications. This sulfonamide derivative, characterized by its diethylamino and aminobenzenesulfonyl functional groups, exhibits unique chemical properties that make it valuable in pharmaceuticals, agrochemicals, and material science. The compound's molecular formula is C10H16N2O2S, with a molecular weight of 228.31 g/mol.

The growing interest in sulfonamide-based compounds has positioned N,N-Diethyl 4-Aminobenzenesulfonamide as a subject of research in drug discovery and development. Recent studies highlight its potential as a building block for antimicrobial agents and enzyme inhibitors, aligning with current trends in combating antibiotic resistance. Researchers are particularly interested in its structural flexibility, which allows for modifications to enhance bioavailability and target specificity.

From a commercial perspective, the demand for CAS 1709-39-3 has seen steady growth, particularly in regions with strong pharmaceutical and specialty chemical industries. Market analysis indicates increasing applications in intermediate synthesis for dyes and pigments, where its amino-sulfonyl structure contributes to color fastness and stability. The compound's solubility profile (soluble in organic solvents like ethanol and acetone but limited in water) makes it particularly useful in formulation chemistry.

Recent advancements in green chemistry have spurred interest in more sustainable production methods for N,N-Diethyl 4-Aminobenzenesulfonamide. Manufacturers are exploring catalytic processes that reduce waste and energy consumption, responding to the chemical industry's push toward environmentally friendly practices. These developments are particularly relevant as regulatory pressures increase and companies seek to improve their carbon footprint in chemical production.

The analytical characterization of 1709-39-3 typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. Quality control standards have become more stringent, especially for pharmaceutical-grade material, driving innovations in purification technologies. These analytical challenges represent an active area of research, with many laboratories working to develop more sensitive and selective detection methods.

In material science applications, N,N-Diethyl 4-Aminobenzenesulfonamide has shown promise as a modifier for polymer systems. Its ability to influence thermal stability and mechanical properties makes it interesting for specialty plastics and coatings. This aligns with current industry needs for high-performance materials in electronics, automotive, and construction sectors.

Storage and handling recommendations for CAS 1709-39-3 follow standard protocols for sulfonamide compounds. Proper containerization (typically amber glass or specialized plastics) and protection from moisture are essential to maintain product integrity. These considerations are particularly important given the compound's sensitivity to oxidation under certain conditions.

The global supply chain for N,N-Diethyl 4-Aminobenzenesulfonamide has evolved significantly in recent years, with production increasingly concentrated in regions with advanced chemical manufacturing capabilities. Trade patterns reflect shifting demand centers and the impact of regional regulations on chemical commerce. Market intelligence suggests continued growth, particularly in Asia-Pacific markets where chemical innovation is accelerating.

From a research perspective, computational chemistry approaches are being applied to better understand the electronic structure and reactivity of 1709-39-3. These theoretical studies complement experimental work and help predict potential new applications. The integration of machine learning in chemical research may further accelerate discovery related to this compound and its derivatives.

Quality specifications for N,N-Diethyl 4-Aminobenzenesulfonamide vary by application, with pharmaceutical grades requiring higher purity (typically >98%) compared to industrial uses. This differentiation creates distinct market segments and pricing structures. Recent trends show increasing demand for high-purity material, driven by more sophisticated end-use applications.

Environmental fate studies of CAS 1709-39-3 indicate moderate persistence in aquatic systems, prompting research into biodegradation pathways. These investigations are part of broader efforts to assess the ecological impact of specialty chemicals and develop more sustainable alternatives where needed. Such studies are increasingly important for regulatory compliance and corporate sustainability reporting.

The patent landscape surrounding N,N-Diethyl 4-Aminobenzenesulfonamide and its derivatives shows active innovation, particularly in medicinal chemistry applications. Recent filings demonstrate ongoing interest in this chemical scaffold for developing new therapeutic agents. Intellectual property considerations are becoming more significant as the compound finds use in higher-value applications.

Looking forward, the market for 1709-39-3 is expected to benefit from several macroeconomic trends, including increased healthcare spending and growing demand for specialty chemicals in emerging economies. Technological advancements in chemical synthesis and purification may further enhance the compound's commercial prospects. Industry analysts project steady growth in the medium term, with particular opportunities in customized derivatives and formulation technologies.

For researchers and industrial users seeking N,N-Diethyl 4-Aminobenzenesulfonamide, understanding the compound's structure-activity relationships is crucial for optimizing its application. The electron-donating effects of the diethylamino group combined with the electron-withdrawing sulfonamide moiety create interesting electronic properties that can be tailored for specific uses. This molecular duality makes it a versatile intermediate in synthetic chemistry.

In educational contexts, CAS 1709-39-3 serves as an excellent example for teaching important concepts in organic chemistry, including aromatic substitution patterns, sulfonamide chemistry, and the effects of substituents on molecular properties. Its well-characterized behavior makes it suitable for laboratory demonstrations and theoretical studies alike.

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Amadis Chemical Company Limited
(CAS:1709-39-3)N,N-Diethyl 4-Aminobenzenesulfonamide
A881974
清らかである:99%
はかる:25g
価格 ($):173.0